![molecular formula C14H20N2O2 B3091303 (R)-2-Aminomethyl-1-N-Cbz-piperidine CAS No. 1217642-55-1](/img/structure/B3091303.png)
(R)-2-Aminomethyl-1-N-Cbz-piperidine
Overview
Description
(R)-2-Aminomethyl-1-N-Cbz-piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as Cbz-piperidine, is a derivative of piperidine and is widely used in the synthesis of various organic compounds.
Scientific Research Applications
Chemical Research
“®-2-Aminomethyl-1-N-Cbz-piperidine” is a chemical compound with the molecular formula C14H20N2O2 . It is used in various chemical research applications due to its unique properties . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown sticky oil to semi-solid . It’s important to note that handling this compound requires certain safety precautions, as indicated by its hazard statements H302;H315;H319;H335 and precautionary statements P261;P305+P351+P338 .
Anti-Doping Control
One of the more specific applications of “®-2-Aminomethyl-1-N-Cbz-piperidine” is in the field of anti-doping control . Researchers have been studying the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary Erythropoietin (EPO) . The goal is to differentiate between natural and recombinant hormones, which is crucial for anti-doping control . The presence of certain isoforms in an asialo pattern would constitute an absolute demonstration of the presence of recombinant hormone . This research is still ongoing and could potentially lead to the development of a confirmation test based on the analysis of the asialo pattern of EPO .
properties
IUPAC Name |
benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYNFVPSBDRYJU-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)CN)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Aminomethyl-1-N-Cbz-piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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